4-Acetamido-6-fluoroquinoline-3-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H9FN2O3 |
|---|---|
Molecular Weight |
248.21 g/mol |
IUPAC Name |
4-acetamido-6-fluoroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H9FN2O3/c1-6(16)15-11-8-4-7(13)2-3-10(8)14-5-9(11)12(17)18/h2-5H,1H3,(H,17,18)(H,14,15,16) |
InChI Key |
JTJUZFAMFGQWLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=C(C=CC2=NC=C1C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Critical Data Comparison
Optimized Conditions
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-6-fluoroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents like chlorine (Cl₂) or bromine (Br₂).
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
Antibacterial Activity
Mechanism of Action :
4-Acetamido-6-fluoroquinoline-3-carboxylic acid exhibits significant antibacterial properties primarily through its interference with bacterial DNA synthesis. It targets bacterial enzymes involved in DNA replication and repair, similar to other quinolone derivatives. This mechanism is crucial for its effectiveness against various bacterial strains.
Efficacy Against Bacteria :
Research has demonstrated that this compound shows promising results against both Gram-positive and Gram-negative bacteria. Notable efficacy has been observed against:
- Staphylococcus aureus
- Escherichia coli
In vitro studies indicate that it can inhibit bacterial growth effectively, showcasing minimum inhibitory concentrations (MIC) comparable to existing antibiotics like ciprofloxacin .
Comparative Efficacy
A comparative analysis of this compound with other fluoroquinolone derivatives reveals its enhanced antibacterial activity. For instance:
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| This compound | 1 | 1 |
| Ciprofloxacin | 2 | 2 |
| Other derivatives | Varies (higher than above) | Varies (higher than above) |
This table illustrates that the compound maintains a competitive edge in terms of potency against resistant strains, making it a candidate for further development in antibiotic therapy.
Structure-Activity Relationship Studies
Ongoing research focuses on the structure-activity relationships (SAR) of quinolone derivatives, including this compound. These studies aim to optimize the compound’s efficacy and reduce potential side effects by modifying structural components .
Potential Applications Beyond Antibacterial Uses
While the primary application of this compound lies in its antibacterial activity, there are indications that it may possess additional therapeutic properties:
- Antiviral Activity : Some studies suggest fluoroquinolone derivatives may exhibit antiviral properties, which could be explored further.
- Antifungal and Anticancer Properties : Preliminary investigations hint at potential antifungal and anticancer activities, warranting additional research into these areas .
Mechanism of Action
The mechanism of action of 4-Acetamido-6-fluoroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication and transcription in bacteria . This inhibition leads to the disruption of bacterial cell division and growth, making it a potential candidate for antibacterial drug development .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Acetamido-6-fluoroquinoline-3-carboxylic acid include:
6-Fluoroquinoline-3-carboxylic acid: Lacks the acetamido group but shares the quinoline core structure.
4-Acetamidoquinoline-3-carboxylic acid: Lacks the fluoro group but has the acetamido and carboxylic acid groups.
6-Fluoro-4-oxoquinoline-3-carboxylic acid: Contains a keto group instead of the acetamido group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both the acetamido and fluoro groups enhances its potential as a versatile building block for drug development and other applications .
Biological Activity
4-Acetamido-6-fluoroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone family, characterized by its unique structural features, including a fluoro substituent at the 6-position and an acetamido group at the 4-position. This compound has garnered attention for its potential therapeutic applications, particularly as an antibacterial agent. Its molecular formula is C₁₂H₉FN₂O₃, with a molecular weight of 248.21 g/mol.
The antibacterial activity of this compound is primarily attributed to its ability to interfere with bacterial DNA synthesis. This mechanism is similar to that of other fluoroquinolones, where the compound inhibits essential bacterial enzymes involved in DNA replication and repair, specifically DNA gyrase and Topoisomerase IV . These enzymes are crucial for maintaining bacterial DNA integrity, and their inhibition leads to cell death.
Antibacterial Efficacy
Research has demonstrated that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. Notable findings include:
- Inhibition of Growth : The compound shows promising results in inhibiting the growth of strains such as Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentrations (MIC) : The MIC values for this compound against certain bacterial strains are reported to be low, indicating high potency. For example, it has been shown to have an MIC of 4.1 µg/mL against Staphylococcus aureus and even lower against other strains .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals the unique role of the acetamido and carboxylic functionalities in enhancing antibacterial efficacy. The following table summarizes key structural features and antibacterial activities of related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ciprofloxacin | Fluoroquinolone with a piperazine moiety | Broad-spectrum antibiotic activity |
| Norfloxacin | Similar fluoroquinolone structure | Effective against urinary tract infections |
| 6-Fluoroquinolone | Base structure without acetamido or carboxylic acid | Lacks additional functional groups |
| 4-Amino-6-fluoroquinoline-3-carboxylic acid | Amino instead of acetamido group | Potentially different antibacterial properties |
This table highlights how variations in structure can influence the antibacterial properties of these compounds.
Case Studies
Several studies have focused on the biological activity of this compound:
- In Vitro Studies : A study evaluated the in vitro antibacterial activity using disc diffusion methods, confirming significant inhibition against multiple bacterial strains .
- In Vivo Studies : Research involving mouse models demonstrated effective protection against E. coli infections, with an effective dose (ED50) ranging from 50 to 160 mg/kg .
Interaction Studies
Interaction studies using molecular docking techniques have shown that this compound interacts with various biological targets, particularly enzymes involved in nucleic acid metabolism. These interactions can be quantitatively assessed through enzyme inhibition assays, revealing insights into its potential efficacy against resistant bacterial strains.
Q & A
Basic Question: What are the primary synthetic routes for 4-Acetamido-6-fluoroquinoline-3-carboxylic acid, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions starting from a quinoline precursor. A common approach includes:
- Step 1: Fluorination at the 6-position using electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions .
- Step 2: Introduction of the acetamido group via acetylation of an intermediate amino-quinoline derivative using acetic anhydride in the presence of a base (e.g., pyridine) .
Optimization Strategies: - Temperature Control: Maintain 0–5°C during fluorination to minimize side reactions.
- Catalysts: Use Pd-mediated cross-coupling for regioselective substitution .
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .
Basic Question: Which analytical techniques are recommended for structural characterization and purity assessment?
Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₀FN₂O₃⁺) .
- HPLC-PDA: Assess purity (>98%) using C18 columns with acetonitrile/water gradients .
Advanced Question: How can structure-activity relationship (SAR) studies be systematically designed to evaluate substituent effects?
Answer:
Methodology:
Core Modifications: Synthesize analogs with variations at positions 4 (carboxylic acid), 6 (fluoro), and 4-acetamido.
Biological Assays: Test against target enzymes (e.g., bacterial topoisomerases) using MIC (Minimum Inhibitory Concentration) assays .
Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with active sites .
Key Variables:
- Electron-withdrawing groups (fluoro) enhance membrane permeability.
- Acetamido groups influence hydrogen-bonding with biological targets .
Advanced Question: How to resolve contradictions in reported biological activities across studies?
Answer:
Strategies:
- Standardized Assays: Replicate experiments under controlled conditions (pH, temperature, cell lines) to minimize variability .
- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
- Mechanistic Probes: Use profluorescent derivatives (e.g., nitroxide-labeled analogs) to track target engagement in real-time .
Basic Question: What are the common degradation pathways under physiological conditions?
Answer:
- Hydrolysis: The acetamido group may hydrolyze to form 4-amino-6-fluoroquinoline-3-carboxylic acid in acidic/basic environments .
- Oxidation: Quinoline rings oxidize to form 4-oxo derivatives, detectable via LC-MS .
Mitigation: Stabilize formulations using lyophilization or buffered solutions (pH 6–7) .
Advanced Question: How can computational models predict binding affinity to bacterial targets?
Answer:
- Docking Studies: Use Schrödinger Suite or MOE to simulate interactions with DNA gyrase (PDB: 1KZN). Focus on fluorine’s role in hydrophobic pockets .
- Molecular Dynamics (MD): Simulate binding stability over 100 ns trajectories to assess entropy-driven interactions .
- Validation: Correlate in silico results with experimental IC₅₀ values from enzyme inhibition assays .
Basic Question: How to assess solubility and stability for in vitro assays?
Answer:
- Solubility Screening: Use DMSO stock solutions (10 mM) diluted in PBS or cell culture media. Monitor precipitation via dynamic light scattering (DLS) .
- Stability Profiling: Incubate at 37°C for 24–72 hours; analyze degradation products using UPLC-MS .
Advanced Question: What strategies enhance regioselectivity during fluorination or acetylation?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
